Versatile Dual Bromide Handles for Orthogonal Cross-Coupling Synthesis
2,3-Dibromoimidazo[1,2-a]pyridine possesses two reactive C–Br bonds on the imidazole ring, enabling sequential or regioselective functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions [1]. This dual-handle reactivity is not present in mono-brominated analogs (e.g., 2-bromo- or 3-bromoimidazo[1,2-a]pyridine), which are limited to single derivatization [2]. While other dibromo regioisomers exist, the 2,3-substitution pattern situates both halogens on the same ring, facilitating unique one-pot double coupling strategies to rapidly generate 2,3,6-trisubstituted derivatives [3].
| Evidence Dimension | Number of Reactive C–Br Sites Available for Cross-Coupling |
|---|---|
| Target Compound Data | 2 reactive sites (positions 2 and 3) |
| Comparator Or Baseline | 2-Bromoimidazo[1,2-a]pyridine or 3-Bromoimidazo[1,2-a]pyridine: 1 reactive site |
| Quantified Difference | 2-fold increase in functionalizable positions |
| Conditions | Imidazole ring bromination pattern |
Why This Matters
This enables more complex molecular architectures to be built in fewer synthetic steps, accelerating library synthesis and reducing overall cost per derivative in drug discovery campaigns.
- [1] Li J, Tang J, Wu Y, He Q, Yu Y. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. 2018;8:5058-5062. View Source
- [2] NBInno. The Role of 5-Bromoimidazo[1,2-a]pyridine in Modern Organic Synthesis. 2025. View Source
- [3] Park A, et al. Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. View Source
